Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
Description
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS 104770-18-5) is a bicyclic amine derivative with a rigid norbornene-like scaffold. Its molecular formula is C₁₀H₁₆ClNO₂, and it exists as a white-to-beige crystalline powder with a melting point of 129–132°C . The compound features an exo-oriented amine group and an ethyl ester moiety, stabilized as a hydrochloride salt to enhance water solubility. Key physical properties include:
Properties
Molecular Formula |
C10H16ClNO2 |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8+,9-;/m1./s1 |
InChI Key |
PBLUKJJZYDTALO-WZSOELRKSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2C[C@@H]([C@H]1N)C=C2.Cl |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Steps:
- Esterification : The carboxylic acid is converted into its ethyl ester using ethanol.
- Hydrochloride Formation : The ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Detailed Synthesis Method
Reaction Conditions
The synthesis involves the use of thionyl chloride (SOCl2) as a reagent to facilitate the conversion of the carboxylic acid into its ethyl ester. The reaction conditions include:
- Temperature : The reaction starts at 0°C, proceeds at room temperature for 3 hours, and then is refluxed for 1 hour.
- Yield : The yield of the final product is reported to be around 72%.
Chemical Reactions
Esterification with Thionyl Chloride :
$$
\text{3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid Chloride}
$$
$$
\text{Acid Chloride} + \text{Ethanol} \rightarrow \text{Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate}
$$Hydrochloride Formation :
$$
\text{Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate} + \text{HCl} \rightarrow \text{this compound}
$$
Physical and Chemical Properties
| Property | Description |
|---|---|
| CAS Number | 104770-18-5 |
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 g/mol |
| Solubility | Soluble in water and ethanol |
| IUPAC Name | Ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride |
Chemical Reactions Analysis
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity . Additionally, its amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Bicyclo Ring Modifications
- Di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS N/A): Structure: Larger bicyclo[2.2.2]octene core with an acetylated endo-amine. Properties: Lower melting point (120–122°C) due to reduced hydrogen bonding compared to the hydrochloride salt. Molecular weight: 237.14 g/mol .
- Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS 1379290-58-0): Structure: Incorporates a 7-oxa bridge, increasing polarity. Properties: Molecular formula C₈H₁₂ClNO₃; enhanced hydrophilicity due to the ether oxygen. No melting point reported, but likely higher than non-polar analogs .
Functional Group Substitutions
- 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide (CAS 105786-40-1): Structure: Replaces the ethyl ester with a carboxamide. Properties: Higher melting point (235–253°C) due to intermolecular hydrogen bonding. Molecular weight: 153.20 g/mol . Application: Suitable as a peptidomimetic intermediate.
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate :
Physical and Chemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Feature(s) |
|---|---|---|---|---|---|
| Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate HCl | C₁₀H₁₆ClNO₂ | 217.69 | 129–132 | Water, ethanol | Rigid scaffold; hydrochloride salt |
| Di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate | C₁₃H₁₉NO₃ | 237.14 | 120–122 | Organic solvents | Larger ring; acetylated amine |
| 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide | C₈H₁₂N₂O | 153.20 | 235–253 | Limited water solubility | Strong H-bonding; carboxamide group |
| Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate HCl | C₈H₁₂ClNO₃ | 217.69 | N/A | Polar solvents | 7-oxa bridge; increased polarity |
Biological Activity
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS No. 104770-18-5) is a bicyclic compound with potential biological activity. This article explores its synthesis, structural characteristics, and biological effects based on diverse sources, including case studies and research findings.
- Molecular Formula : C10H16ClNO2
- Molecular Weight : 217.69 g/mol
- Structure : The compound features a bicyclic structure which is significant for its biological interactions.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| CAS Number | 104770-18-5 |
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 g/mol |
| Synonyms | Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate hydrochloride |
Synthesis
The synthesis of this compound involves several steps, typically starting from bicyclic precursors and utilizing reagents such as thionyl chloride for esterification processes under controlled conditions .
Research indicates that the biological activity of this compound may be linked to its structural properties, particularly its ability to interact with various biological targets, including amino acid transporters . It has been noted for its potential as a selective inhibitor in cellular growth processes, which could have implications in cancer research.
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the compound's role in inducing apoptosis in cancer cells by modulating amino acid transport mechanisms . This suggests a potential therapeutic application in oncology.
- Neurotransmitter Interaction : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to glutamate metabolism, which is crucial for insulin secretion . This interaction may provide insights into metabolic disorders.
- Amino Acid Transport : this compound has been shown to selectively disturb levels of neutral amino acids in the cerebral cortex, indicating a possible role in neurological conditions .
Safety and Toxicology
While the toxicological properties of this compound have not been fully elucidated, preliminary safety data suggest it should be handled with care due to potential irritant effects . It is classified under laboratory chemicals with specific handling recommendations.
Q & A
Q. What strategies mitigate racemization or epimerization during functional group transformations?
- Methodology :
- Low-Temperature Reactions : Perform acylations or alkylations at 0°C to minimize thermal racemization.
- Enzymatic Resolution : Use lipases or proteases to selectively modify one enantiomer .
- Case Study : Boc-protected derivatives show greater stereochemical stability than free amines during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
